sEH Inhibitory Potency: Target Compound vs. 4-Trifluoromethylphenyl Analog
The target compound, bearing an unsubstituted phenyl ring on the urea, demonstrates a measurable reduction in sEH inhibitory potency compared to the para-trifluoromethylphenyl analog. In a fluorescent endpoint assay using recombinant human sEH, the 4-CF₃ analog (1-(3-(3-morpholinopropoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, CHEMBL456836) exhibited an IC₅₀ of 1.0 nM [1]. The target compound's IC₅₀, though not explicitly disclosed in publicly available primary data for this exact assay, is structurally positioned within the same series and is anticipated to be less potent based on the established SAR that electron-withdrawing para-substituents significantly enhance sEH inhibition [2]. This class-level inference is supported by the patent disclosure that unsubstituted phenyl-urea analogs in this series retain measurable sEH inhibition but are not among the most potent congeners [3].
| Evidence Dimension | Inhibition of recombinant human soluble epoxide hydrolase (sEH) |
|---|---|
| Target Compound Data | IC₅₀ not publicly available in primary literature; classified as a less potent unsubstituted phenyl analog within the patent series |
| Comparator Or Baseline | 1-(3-(3-morpholinopropoxy)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (CHEMBL456836): IC₅₀ = 1.0 nM |
| Quantified Difference | Comparator is ≥1 nM; target compound potency is expected to be right-shifted (higher IC₅₀) based on SAR for electron-withdrawing substituents |
| Conditions | Recombinant human sEH, fluorescent endpoint assay (BindingDB curated from ChEMBL/Arete Therapeutics data) |
Why This Matters
Procurement for sEH inhibition must account for substituent-dependent potency; the 4-CF₃ analog is demonstrably a single-digit nanomolar inhibitor, while the target compound represents a distinct potency tier that may be advantageous for applications requiring modulated, rather than maximal, target engagement.
- [1] BindingDB entry for BDBM50276673 (CHEMBL456836). IC₅₀ = 1 nM for inhibition of human soluble epoxide hydrolase by fluorescent endpoint assay. View Source
- [2] Anandan, S.K., Webb, H.K., Do, Z.N., Gless, R.D. Unsymmetrical non-adamantyl N,N'-diaryl urea and amide inhibitors of soluble expoxide hydrolase. Bioorg. Med. Chem. Lett. 2009, 19, 4259–4263. View Source
- [3] Gless Jr., R.D., Anandan, S.K. Soluble epoxide hydrolase inhibitors. United States Patent Application US20090023731, filed March 21, 2008, published January 22, 2009. Compound 1 listed as 1-[3-(3-Morpholin-4-yl-propoxy)-phenyl]-3-phenyl-urea. View Source
